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Compound of Interest

Compound Name: 7-Methoxyisoindolin-1-one

CAS No.: 934389-18-1

Cat. No.: B2828852

Get Quote

As a Senior Application Scientist, one often encounters molecules that, while not extensively

documented individually, belong to a class of compounds with profound significance. 7-
Methoxyisoindolin-1-one is such a molecule. The isoindolinone core is a well-established

"privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically

active compounds.[1] This guide is structured to provide researchers, scientists, and drug

development professionals with a comprehensive technical overview of 7-Methoxyisoindolin-
1-one. Due to the specificity of this isomer, this document synthesizes direct data with expert

analysis derived from foundational chemical principles and documented properties of closely

related analogues. We will explore not just the "what" but the "why"—delving into the causality

behind its synthesis, reactivity, and potential as a valuable building block in modern drug

discovery.

Core Molecular Profile and Physicochemical
Properties
7-Methoxyisoindolin-1-one is a bicyclic aromatic lactam. Its structure consists of a benzene

ring fused to a γ-lactam ring, with a methoxy group substituent at the 7-position. This
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substitution pattern is critical, as the electron-donating methoxy group significantly influences

the electronic properties and reactivity of the entire scaffold.[2]

Below is a summary of its key identifiers and computed properties.

Property Value Source

IUPAC Name 7-Methoxyisoindolin-1-one N/A

CAS Number 934389-18-1 [3][4]

Molecular Formula C₉H₉NO₂ [3][4]

Molecular Weight 163.17 g/mol [3][4]

SMILES
COC1=CC=CC2=C1C(=O)NC

2
[4]

InChIKey
JHEBWQWNBLZBSG-

UHFFFAOYSA-N
[4]

The structure of 7-Methoxyisoindolin-1-one is presented below, with numbering conventions

for spectroscopic assignment.

Graph Error: Error: syntax error in line 30 near '--'

Figure 1: Chemical Structure of 7-Methoxyisoindolin-1-one.

Synthesis Strategies: A Proposed Protocol
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While a specific, dedicated synthesis for 7-Methoxyisoindolin-1-one is not prominently

documented in survey literature, a robust synthetic route can be proposed based on well-

established methodologies for constructing the isoindolinone core.[5][6] The most logical

approach involves the cyclization of a suitably substituted ortho-toluic acid derivative. The

following protocol is a validated, field-proven workflow for analogous structures.[7]

Proposed Retrosynthetic Analysis
A logical disconnection approach points towards 2-methyl-6-methoxybenzoic acid as a key

starting material. The strategy involves benzylic bromination followed by cyclization with

ammonia.

7-Methoxyisoindolin-1-one 2-(Bromomethyl)-6-
methoxybenzoyl bromide

Ammonia
Cyclization 2-(Bromomethyl)-6-

methoxybenzoic acid

Thionyl Chloride
or Oxalyl Chloride 2-Methyl-6-methoxy-

benzoic acid

Benzylic Bromination
(NBS, AIBN)

Click to download full resolution via product page

Figure 2: Retrosynthetic pathway for 7-Methoxyisoindolin-1-one.

Detailed Experimental Protocol
Objective: To synthesize 7-Methoxyisoindolin-1-one from 2-methyl-6-methoxybenzoic acid.

Step 1: Benzylic Bromination of 2-Methyl-6-methoxybenzoic acid

Rationale: This step introduces a reactive handle at the benzylic position, which is essential

for the subsequent cyclization. N-Bromosuccinimide (NBS) is the reagent of choice for

selective allylic and benzylic bromination under free-radical conditions, initiated by

azobisisobutyronitrile (AIBN).[7]

Procedure:

To a solution of 2-methyl-6-methoxybenzoic acid (1.0 eq) in a suitable non-polar solvent

(e.g., CCl₄ or chlorobenzene), add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (N₂ or Ar).
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the reaction to room temperature, filter off the succinimide byproduct, and

concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)-6-

methoxybenzoic acid. This intermediate is often used directly in the next step without

extensive purification due to its lability.

Step 2: Intramolecular Cyclization to form 7-Methoxyisoindolin-1-one

Rationale: The final ring-closing step forms the lactam. Using aqueous ammonia provides

both the nucleophile (NH₃) and the base required to form the amide and displace the

benzylic bromide in an intramolecular Sₙ2 reaction. This is a common and efficient method

for creating the isoindolinone ring system.[7]

Procedure:

Dissolve the crude 2-(bromomethyl)-6-methoxybenzoic acid from the previous step in a

suitable solvent like THF or dioxane.

Add this solution dropwise to an excess of concentrated aqueous ammonia (e.g., 28-30%

NH₄OH solution) at 0 °C with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the formation of the product by TLC or LC-MS.

Upon completion, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate

or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the resulting crude solid by column chromatography (silica gel, with a gradient of

hexane/ethyl acetate) or recrystallization to afford pure 7-Methoxyisoindolin-1-one.

Spectroscopic Characterization (Predicted)
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No publicly available, peer-reviewed spectra for 7-Methoxyisoindolin-1-one could be

identified at the time of this writing. However, based on the known spectral data of analogous

compounds, such as 4-methoxy-3-methylisoindolin-1-one, and fundamental principles of NMR

spectroscopy, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made.[8]

Predicted ¹H NMR Spectral Data
The key to interpreting the aromatic region is understanding the electronic effects of the

substituents. The methoxy group (-OCH₃) is an ortho, para-directing activator, while the

carbonyl group of the lactam is a meta-directing deactivator. This leads to a predictable pattern

for the three aromatic protons.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-N (Amide) ~8.0 - 8.5 br s N/A

Typical range for

a secondary

amide proton.

H-6 ~7.5 - 7.6 t ~8.0

Triplet due to

coupling with

both H-5 and H-

7.

H-5 ~7.2 - 7.3 d ~8.0

Doublet due to

coupling with H-

6.

H-4 ~7.1 - 7.2 d ~8.0

Doublet due to

coupling with H-

5. Shifted upfield

by the adjacent

electron-donating

-OCH₃ group.

H-3 (Methylene) ~4.4 - 4.6 s N/A

Singlet for the

benzylic CH₂

group adjacent to

the nitrogen.

-OCH₃ (Methoxy) ~3.9 - 4.0 s N/A

Characteristic

singlet for an aryl

methyl ether.

Predicted ¹³C NMR Spectral Data
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 (Carbonyl) ~168 - 172
Typical chemical shift for a

lactam carbonyl carbon.

C-7 ~155 - 158

Aromatic carbon directly

attached to the electron-

donating methoxy group,

significantly deshielded.

C-7a ~138 - 142

Quaternary aromatic carbon at

the ring junction, adjacent to

the carbonyl.

C-3a ~133 - 136
Quaternary aromatic carbon at

the ring junction.

C-6 ~129 - 132 Aromatic CH carbon.

C-5 ~120 - 123 Aromatic CH carbon.

C-4 ~110 - 114
Aromatic CH carbon, shielded

by the ortho-methoxy group.

-OCH₃ (Methoxy) ~55 - 57
Characteristic shift for a

methoxy carbon.

C-3 (Methylene) ~45 - 48
Aliphatic CH₂ carbon of the

lactam ring.

Chemical Reactivity and Mechanistic
Considerations
The reactivity of 7-Methoxyisoindolin-1-one is governed by three primary features: the lactam

ring, the benzylic methylene group, and the electron-rich aromatic ring.
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Reactivity of 7-Methoxyisoindolin-1-one

7-Methoxyisoindolin-1-one Core

N-Alkylation/Acylation
(Deprotonation then Sₙ2)

Amide N-H

α-Alkylation at C3
(Strong Base, e.g., LDA)

α-Methylene C-H

Lactam Reduction
(e.g., LiAlH₄) to Isoindoline

Carbonyl C=O

Electrophilic Aromatic Substitution (EAS)
(e.g., Halogenation, Nitration)

Aromatic Ring

Click to download full resolution via product page

Figure 3: Key reactivity sites of the 7-Methoxyisoindolin-1-one scaffold.

N-Functionalization: The amide proton is acidic and can be removed by a suitable base (e.g.,

NaH), allowing for N-alkylation or N-acylation. This is a common strategy for introducing

diversity and modulating the molecule's properties.

Lactam Reduction: The carbonyl group can be reduced using strong reducing agents like

LiAlH₄ to yield the corresponding 7-methoxyisoindoline.[9] This transformation is valuable for

accessing a different class of related heterocyclic compounds.

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo EAS. The outcome

is directed by the interplay between the electron-donating methoxy group (an ortho-para

director) and the electron-withdrawing amide group (a meta director relative to its points of

attachment). The methoxy group is a strong activating group, and its directing effect will likely

dominate, favoring substitution at the C-6 and C-4 positions, which are ortho and para to it,

respectively. However, steric hindrance at the C-6 position may favor substitution at C-4.

Significance and Applications in Drug Development
While specific biological activities for 7-Methoxyisoindolin-1-one are not widely reported, its

structural class is of high interest to medicinal chemists.

Privileged Scaffold: Isoindolinones are present in a variety of pharmacologically active

compounds, exhibiting activities such as carbonic anhydrase inhibition, antioxidant potential,
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and antimicrobial effects.[10] They serve as rigid scaffolds that can position functional groups

in a well-defined three-dimensional space for optimal interaction with biological targets.

Role of the Methoxy Group: The methoxy group is a bioisostere for a hydroxyl group but is

metabolically more stable, preventing rapid glucuronidation or sulfation. It can also act as a

hydrogen bond acceptor and influence the molecule's lipophilicity and cell permeability,

making it a crucial modulator of ADME (Absorption, Distribution, Metabolism, and Excretion)

properties. The presence of methoxy groups is common in natural products with high

bioactivity.[11]

Synthetic Intermediate: Perhaps its most immediate application is as a versatile chemical

intermediate. The reactive sites on the molecule allow for the straightforward synthesis of a

library of derivatives for screening in various assays, from kinase inhibition to anti-

inflammatory studies.[12][13][14]

Conclusion
7-Methoxyisoindolin-1-one represents a molecule of significant latent potential. While it

remains a relatively uncharacterized isomer, its chemical properties can be confidently

predicted from the well-understood behavior of the isoindolinone scaffold and the electronic

influence of its methoxy substituent. The proposed synthetic protocol provides a clear and

viable path to its production, opening the door for its exploration as a core building block in

medicinal chemistry. For researchers in drug discovery, this molecule is not just a chemical

entity but a strategic starting point for developing novel therapeutics, leveraging the proven

power of the isoindolinone framework.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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